Bis(2-hydroxyethyl) terephthalic acid

PET Depolymerization Glycolysis Organocatalysis

Sourcing low-purity BHET introduces oligomeric impurities that compromise PET repolymerization. BHET (CAS 959-26-2) solves this as the direct polycondensation monomer, avoiding the methanol-generating transesterification required with DMT. • >99% purity (organocatalyzed glycolysis) enables food-grade rPET repolymerization. • Supercritical glycolysis: ~94% yield in 30 min (2.5× faster) for industrial-scale recycling. • Specialty polyol for flexible PU foams with enhanced thermal stability & mechanical performance. Full CoA provided; ambient storage; global shipping available.

Molecular Formula C12H14O6
Molecular Weight 254.24 g/mol
Cat. No. B8145761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxyethyl) terephthalic acid
Molecular FormulaC12H14O6
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)CCO)CCO)C(=O)O
InChIInChI=1S/C12H14O6/c13-5-3-7-8(4-6-14)10(12(17)18)2-1-9(7)11(15)16/h1-2,13-14H,3-6H2,(H,15,16)(H,17,18)
InChIKeyNVKOZICYPRBHHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BHET: Key Monomer for PET and Recycling


Bis(2-hydroxyethyl) terephthalate (BHET), also known as terephthalic acid bis(2-hydroxyethyl) ester, is a diester monomer with the formula C₁₂H₁₄O₆ and a molar mass of 254.24 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 106–111 °C [2]. BHET is the direct monomeric precursor to polyethylene terephthalate (PET), formed via esterification of terephthalic acid (TPA) and ethylene glycol (EG), or obtained as the primary product of PET glycolysis [1]. Its central role in both virgin PET production and chemical recycling makes it a critical intermediate in the polyester value chain.

Virgin PET monomer Direct polycondensation with ethylene glycol
Chemical recycling intermediate Primary product of PET glycolysis
Specialty polyol precursor For polyurethane foam synthesis

BHET’s Irreplaceable Role in PET Recycling


Generic substitution of BHET with alternative monomers like dimethyl terephthalate (DMT) or terephthalic acid (TPA) is not feasible due to fundamental differences in reaction pathways, energy requirements, and end-product quality. DMT-based PET synthesis requires a transesterification step with EG, which consumes more energy and produces methanol as a byproduct [1]. In contrast, BHET can directly undergo polycondensation, streamlining production [2]. Furthermore, BHET is the primary, well-defined monomer recovered from PET glycolysis; using alternative intermediates would necessitate complete conversion to TPA or DMT, adding process complexity and cost. The following evidence quantifies these and other critical differentiators.

BHET
DMT Substitution
DMT requires transesterification step, producing methanol byproduct and potentially higher energy input.
BHET
TPA Substitution
TPA esterification route may differ in process complexity and require additional purification steps.

BHET: Performance and Efficiency Evidence


Glycolysis Yield & Purity: Proton Sponge Catalyst

Using a proton sponge (PS) catalyst, an 89% BHET yield was achieved after 45 min at 180 °C. After isolation, the BHET product exhibited a purity of >99% [1]. This represents a significant improvement in both yield and purity over conventional heavy metal catalysts like zinc acetate, which typically yield BHET monomer around 60% under comparable conditions [2].

Glycolysis yield & purity
Reported
89% yield, >99% purity vs. ~60% for zinc acetate
Supports repolymerization-grade monomer suitability
Proton sponge catalyst, 180 °C, 45 min
PET Depolymerization Glycolysis Organocatalysis Chemical Recycling

Supercritical Glycolysis Kinetics

Supercritical glycolysis of PET at 450 °C and 15.3 MPa produced a 93.5% BHET yield in just 30 minutes [1]. In contrast, subcritical glycolysis at 350 °C required 75 minutes to achieve a comparable 94% yield [1]. This 2.5-fold reduction in reaction time demonstrates the superior kinetic performance of BHET production under supercritical conditions, which is critical for high-throughput industrial recycling.

Reaction time to ~94% yield
Head-to-head
30 min (supercritical) vs. 75 min (subcritical)
Reported reduction in reaction time supports throughput analysis
450 °C, 15.3 MPa vs. 350 °C, 2.49 MPa
Supercritical Fluid Reaction Kinetics PET Recycling Process Intensification

Thermal Stability in Polyurethane Foams

Incorporating BHET as a polyol in flexible polyurethane foam (FPUF) formulations substantially augmented thermal stability, as demonstrated by thermogravimetric analysis (TGA) [1]. While specific TGA degradation temperatures are not quantified in the abstract, the study explicitly concludes that BHET addition leads to improved thermal and mechanical performance relative to standard polyols. This is a critical differentiator for applications requiring enhanced durability.

Thermal stability (TGA)
Class-level inference
Substantially augmented thermal stability reported
Supports durability screening for PU foams
Qualitative finding; exact degradation temperature not provided
Polyurethane Foam Thermal Stability TGA Mechanical Properties

Energy Efficiency vs. DMT-Based Recycling

The BHET-based chemical recycling method for polyester fibers has a simpler production process and lower energy consumption compared to the DMT-based transesterification route [1]. This is a key advantage when selecting a recycling technology for high-volume, high-purity applications, as energy costs are a major driver of operational expenses.

Process energy efficiency
Class-level inference
Reported lower energy consumption than DMT route
Supports energy-cost analysis in recycling
Industrial-scale comparison; exact savings not quantified
Energy Efficiency PET Recycling DMT Process Economics

BHET: Procurement & Application Scenarios


Closed-Loop PET Bottle Recycling

Procure high-purity BHET (>99%) from organocatalyzed glycolysis for direct repolymerization into food-grade PET bottles. This application is supported by evidence of exceptional purity achievable with proton sponge catalysts, which minimizes impurities that would otherwise degrade the quality of recycled PET [1].

High-Throughput Chemical Recycling Production

Select BHET produced via supercritical glycolysis for industrial-scale recycling operations where process throughput is paramount. The evidence of a 2.5-fold reduction in reaction time to 30 minutes for ~94% yield enables a more efficient and economically viable continuous process [2].

Polyurethane Foam Performance Enhancement

Source BHET specifically for use as a specialty polyol in flexible polyurethane foam formulations. The evidence of augmented thermal stability and improved mechanical performance [3] makes it a valuable raw material for manufacturing durable foams for automotive, furniture, or construction applications.

Energy-Efficient Polyester Fiber Recycling

Adopt the BHET method over DMT-based routes for chemical recycling of polyester fibers to produce new fibers. The evidence of a simpler process and lower energy consumption [4] makes it the preferred choice for manufacturers seeking to reduce their carbon footprint and operational costs while maintaining fiber quality.

Application
Selection Property
Validation Focus
Closed-loop PET bottle recycling
High-purity monomer profile
Repolymerization quality assessment
High-throughput recycling production
Supercritical glycolysis kinetics
Throughput vs. energy input modeling
Polyurethane foam enhancement
BHET-derived polyol
Thermal stability (TGA) validation
Polyester fiber recycling
Energy-efficient process route
Life-cycle energy analysis vs. DMT

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(2-hydroxyethyl) terephthalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.